molecular formula C19H23N3O B5975936 2-[(Z)-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL

2-[(Z)-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL

Cat. No.: B5975936
M. Wt: 309.4 g/mol
InChI Key: HDSKNFJOPFFJER-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL is a Schiff base compound known for its diverse applications in various fields such as chemistry, biology, and medicine. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they are known for their stability and biological activity .

Chemical Reactions Analysis

2-[(Z)-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(Z)-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its antimicrobial and anticancer effects .

Comparison with Similar Compounds

2-[(Z)-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16-6-8-17(9-7-16)15-21-10-12-22(13-11-21)20-14-18-4-2-3-5-19(18)23/h2-9,14,23H,10-13,15H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSKNFJOPFFJER-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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